molecular formula C8H5Cl2FO4S B15266995 Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate

Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate

Cat. No.: B15266995
M. Wt: 287.09 g/mol
InChI Key: NLKBATBJFCIZPI-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C8H5Cl2FO4S. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of two chlorine atoms, a fluorosulfonyl group, and a methyl ester group attached to a benzoate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate typically involves the reaction of 2,4-dichlorobenzoic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The methyl ester group is introduced by esterification using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: The fluorosulfonyl group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include various substituted benzoates, reduced derivatives, and sulfonic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dichloro-5-fluorobenzoate
  • Methyl 2,4-dichloro-5-sulfobenzoate
  • Methyl 2,4-dichloro-5-methylbenzoate

Uniqueness

Methyl 2,4-dichloro-5-(fluorosulfonyl)benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2,4-dichloro-5-fluorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKBATBJFCIZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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